m-DIOXANE, 4-(p-METHOXYPHENYL)-5-METHYL-
Description
Context within Heterocyclic Chemistry
Saturated heterocyclic compounds are fundamental components in many areas of chemistry, including natural products, pharmaceuticals, and materials science. researchgate.net The 1,3-dioxane (B1201747) ring system, a key feature of the title compound, is a saturated heterocycle that serves multiple roles in organic chemistry. wikipedia.org
Primarily, 1,3-dioxanes are utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de This protection strategy is crucial in multistep syntheses, as the 1,3-dioxane moiety is generally stable under basic, reductive, and nucleophilic conditions, but can be readily cleaved by acid-catalyzed hydrolysis. thieme-connect.deorganic-chemistry.org
Furthermore, the rigid, chair-like conformation of the 1,3-dioxane ring makes it an exceptional model system for studies in conformational analysis. thieme-connect.deresearchgate.net The introduction of heteroatoms into the cyclohexane (B81311) ring alters bond lengths, bond angles, and torsional barriers, leading to distinct conformational preferences compared to their carbocyclic analogs. upenn.edu Investigating substituted 1,3-dioxanes provides deep insights into steric, stereoelectronic, and dipolar effects that govern molecular shape and reactivity. acs.org
Structural Characteristics and Nomenclature of the 1,3-Dioxane System
The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms separated by a methylene (B1212753) group. wikipedia.org Like cyclohexane, its most stable conformation is the chair form, which minimizes both angle strain and torsional strain. thieme-connect.de However, the geometry of the 1,3-dioxane chair is distinct from that of cyclohexane. The C-O bond length (approx. 1.43 Å) is shorter than the C-C bond length (approx. 1.54 Å), and the C-O-C bond angle is smaller than the C-C-C angle. These differences lead to a puckering of the ring at the C-O-C portion and a flattening at the C-C-C portion.
This altered geometry has significant stereochemical consequences:
1,3-Diaxial Interactions: The distance between axial substituents at positions 2, 4, and 6 is different from the corresponding interactions in cyclohexane. Notably, interactions between an axial substituent at C2 and axial hydrogens at C4/C6 are more severe. thieme-connect.de
Interactions with C5: An axial substituent at the C5 position interacts with the syn-axial lone pairs of the oxygen atoms at positions 1 and 3. These interactions are generally considered to be less sterically demanding than syn-axial hydrogen-substituent interactions in cyclohexane. acs.org
The nomenclature of the title compound, 4-(4-Methoxyphenyl)-5-Methyl-1,3-dioxane, follows standard IUPAC rules. The ring is numbered starting from one oxygen atom, proceeding through the carbon at position 2 (the acetal (B89532) carbon), to the second oxygen at position 3, and around the ring. The substituents are then named and numbered according to their position on this ring. The prefix "p-" (para) in the common name refers to the 1,4-substitution pattern on the phenyl ring.
Substituent Effects: The Role of the p-Methoxyphenyl and Methyl Groups
The conformational equilibrium of 4-(p-Methoxyphenyl)-5-Methyl-1,3-dioxane is determined by the energetic preferences of its two substituents. The stability of a given conformer is dictated by a balance of steric and electronic effects.
The p-Methoxyphenyl Group at C4: Substituents at the C4 position (equivalent to C6) of a 1,3-dioxane ring generally have a strong preference for the equatorial orientation to avoid steric strain from 1,3-diaxial interactions. An axial aryl group at C4 would clash with the axial hydrogen at C2 and the axial lone pair on oxygen O6. The conformational free energy (A-value), which quantifies the energy penalty of placing a substituent in the axial position, is significant for large groups. For a phenyl group at C4, this preference for the equatorial position is pronounced, effectively locking the conformation of the ring in a state where the aryl group is equatorial. researchgate.net The methoxy (B1213986) substituent on the phenyl ring is electronically significant but has a minimal direct steric impact on the dioxane's conformation.
The Methyl Group at C5: The conformational preference of a methyl group at the C5 position is less pronounced than for substituents at C2, C4, or C6. The A-value for a methyl group at C5 in 1,3-dioxane is approximately 0.8 kcal/mol, which is considerably smaller than the ~1.7 kcal/mol seen in methylcyclohexane. pharmacy180.com This reduced energy penalty is because an axial methyl group at C5 interacts with the syn-axial electron lone pairs on the ring oxygens, which are considered sterically smaller than axial hydrogen atoms. upenn.edu Consequently, while the equatorial position is still favored for the C5-methyl group, the energy difference between the equatorial and axial conformers is relatively small, and a notable population of the axial conformer can exist at equilibrium.
Table 2: General Conformational Free Energies (A-Values) in 1,3-Dioxane vs. Cyclohexane
| Substituent | Position in 1,3-Dioxane | A-Value (kcal/mol) | Position in Cyclohexane | A-Value (kcal/mol) |
|---|---|---|---|---|
| Methyl | 2 | ~4.0 | - | ~1.7 |
| Methyl | 4 | ~2.9 | - | ~1.7 |
| Methyl | 5 | ~0.8 researchgate.net | - | ~1.7 |
| Phenyl | 4 | ~3.1 | - | ~3.0 |
Note: A-values are approximate and can vary with solvent and temperature.
In the specific case of m-Dioxane, 4-(p-Methoxyphenyl)-5-Methyl-, the large p-methoxyphenyl group at C4 will strongly dictate an equatorial position. This creates two possible diastereomers: a trans isomer where the C5-methyl group is also equatorial, and a cis isomer where the C5-methyl group is axial. The trans isomer, with both bulky groups in the more stable equatorial orientation, is expected to be the thermodynamically favored product.
Historical Context of 1,3-Dioxane Chemistry Research
The systematic study of the stereochemistry of saturated heterocycles, including 1,3-dioxanes, owes a great deal to the pioneering work of Ernest L. Eliel in the mid-20th century. msu.edubiographicalmemoirs.org Following the foundational concepts of conformational analysis in cyclohexanes established by Derek Barton, Eliel extended these principles to heterocyclic systems. upenn.edubiographicalmemoirs.org His research demonstrated that the presence of heteroatoms significantly influences conformational equilibria. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
5689-72-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O3/c1-9-7-14-8-15-12(9)10-3-5-11(13-2)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
ZHEZIDHIKDDZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCOC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for M Dioxane, 4 P Methoxyphenyl 5 Methyl
Established Synthetic Pathways and Precursors
The traditional synthesis of 4-(p-Methoxyphenyl)-5-Methyl-m-Dioxane relies on well-established organic reactions, primarily focusing on the formation of the heterocyclic ring from acyclic precursors that already contain the necessary carbon skeleton and functional groups.
Ring-Closing Reactions for 1,3-Dioxane (B1201747) Formation
The most common and direct method for forming the 1,3-dioxane ring is the acid-catalyzed acetalization or ketalization. This reaction involves the condensation of a 1,3-diol with an aldehyde or ketone. For the target compound, the key precursors are 1-(p-methoxyphenyl)-2-methyl-1,3-propanediol and a formaldehyde (B43269) source, such as paraformaldehyde ((CH₂O)n) or 1,3,5-trioxane.
The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. The mechanism involves the protonation of the formaldehyde carbonyl group, followed by nucleophilic attack from one of the hydroxyl groups of the diol. A subsequent intramolecular attack by the second hydroxyl group, with the elimination of water, closes the six-membered ring to form the thermodynamically stable 1,3-dioxane structure. thieme-connect.de
Another established method for forming 1,3-dioxanes is the Prins reaction. This reaction involves the electrophilic addition of an aldehyde (commonly formaldehyde) to an alkene. nih.gov In the context of the target molecule, a suitably substituted 1-(p-methoxyphenyl)propene derivative could react with formaldehyde under acidic conditions. This process proceeds via a cationic intermediate, which is then trapped by water or another nucleophile, leading to the formation of the dioxane ring through cyclization. A catalytic diastereoselective Prins reaction has been successfully utilized to prepare various 1,3-dioxanes in yields ranging from 14–88%. nih.gov
| Reaction Type | Key Precursors | Catalyst/Reagents | Typical Conditions |
| Acetalization | 1-(p-methoxyphenyl)-2-methyl-1,3-propanediol, Paraformaldehyde | Brønsted acid (e.g., TfOH, p-TsOH) or Lewis acid | Inert solvent (e.g., DCM, Toluene), Room temperature to reflux |
| Prins Reaction | 1-(p-methoxyphenyl)propene derivative, Paraformaldehyde | TfOH | Dichloromethane (B109758) (DCM), 0 °C to room temperature |
Introduction of p-Methoxyphenyl and Methyl Moieties
The successful synthesis of the target dioxane is critically dependent on the preparation of the key precursor, 1-(p-methoxyphenyl)-2-methyl-1,3-propanediol. This diol incorporates both the C4-substituted p-methoxyphenyl group and the C5-substituted methyl group in the correct positions relative to each other.
The synthesis of this diol can be achieved through several multi-step routes. A common strategy involves starting from p-methoxybenzaldehyde. An aldol (B89426) condensation with propionaldehyde (B47417) would yield an α,β-unsaturated aldehyde, which can then be reduced at both the alkene and aldehyde functionalities to give the desired 1,3-diol. Alternatively, Grignard-type reactions can be employed. For instance, the addition of a 2-methyl-allyl Grignard reagent to p-methoxybenzaldehyde, followed by oxidative cleavage and reduction, can provide the required 1,3-diol structure. The choice of synthetic route depends on the availability of starting materials and the desired control over stereochemistry.
Advanced Synthetic Approaches
More sophisticated synthetic methods have been developed to address the stereochemical complexity of 4-(p-Methoxyphenyl)-5-Methyl-m-Dioxane. The molecule contains two stereocenters at the C4 and C5 positions, meaning it can exist as two pairs of enantiomers (cis and trans diastereomers). Advanced approaches aim to selectively synthesize a specific stereoisomer.
Stereoselective Synthesis of 1,3-Dioxanes
Stereoselective synthesis is crucial for producing specific isomers of substituted 1,3-dioxanes. Like cyclohexane (B81311) rings, 1,3-dioxanes typically adopt a chair conformation to minimize steric and torsional strain. thieme-connect.de Substituents can occupy either axial or equatorial positions, and their relative orientation (cis or trans) significantly impacts the molecule's properties. Stereoselective methods are designed to control the outcome of the ring-forming reaction to favor a particular diastereomer or enantiomer.
Diastereoselective synthesis aims to produce one diastereomer (e.g., cis) in preference to the other (trans). In the formation of the 4,5-disubstituted dioxane ring, the relative stereochemistry between the p-methoxyphenyl group at C4 and the methyl group at C5 is established.
Under thermodynamic control, the reaction will favor the most stable diastereomer. Generally, this is the isomer where the bulky substituents occupy equatorial positions in the chair conformation, minimizing 1,3-diaxial interactions. thieme-connect.de Therefore, by carefully selecting reaction conditions (e.g., prolonged reaction times, elevated temperatures, or reversible catalytic conditions), the thermodynamically preferred diastereomer can be obtained as the major product.
Kinetic control can also be achieved. For example, the diastereoselective Prins reaction can be guided by the transition state geometry, allowing for the formation of a specific diastereomer that may not be the most thermodynamically stable. nih.gov Similarly, intramolecular reactions such as the oxa-Michael reaction of specifically configured δ-siloxyenones have been shown to produce cis-arranged 1,3-dioxanes with high stereoselectivity. researchgate.net
| Method | Principle | Key Feature | Outcome |
| Thermodynamic Control | Formation of the most stable product | Reversible reaction conditions allow equilibration to the lowest energy isomer (substituents equatorial) | Favors the thermodynamically preferred diastereomer |
| Kinetic Control (e.g., Prins Reaction) | Formation of the product via the lowest energy transition state | Reaction conditions are irreversible and mild | Favors the kinetically preferred diastereomer |
| Substrate Control (e.g., Oxa-Michael) | The stereochemistry of the starting material dictates the product's stereochemistry | Use of a chiral or stereochemically defined precursor | High diastereoselectivity based on the precursor's configuration |
Enantioselective synthesis seeks to produce a single enantiomer of the target molecule. This is typically achieved by using chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.
For the synthesis of enantiomerically enriched 4-(p-Methoxyphenyl)-5-Methyl-m-Dioxane, a chiral catalyst could be employed during the key ring-closing step. Chiral Brønsted acids or Lewis acids can catalyze the acetalization reaction, differentiating between the two prochiral faces of the formaldehyde and the enantiotopic hydroxyl groups of a prochiral diol, or controlling the cyclization of an achiral diol to favor one enantiomer.
While specific examples for this exact molecule are not prevalent, the principles of asymmetric catalysis are well-established. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to create enantioenriched cyclic sulfones, demonstrating the power of transition metal catalysis in controlling stereochemistry in ring systems. nih.gov Such catalytic systems, often employing chiral ligands, could be adapted for the enantioselective synthesis of 1,3-dioxanes. Organocatalysis, using small chiral organic molecules as catalysts, represents another powerful strategy that has been successfully applied to a wide range of asymmetric transformations and could be applied to the enantioselective Prins reaction or related cyclizations. researchgate.net
An alternative to catalytic enantioselective cyclization is to start with an enantiomerically pure precursor. If the 1-(p-methoxyphenyl)-2-methyl-1,3-propanediol precursor is prepared in an enantiomerically pure form (via methods like chiral resolution or asymmetric synthesis), its subsequent cyclization with formaldehyde will yield the corresponding enantiomerically pure dioxane, as the stereocenters are already set.
Multicomponent Reaction (MCR) Approaches to 1,3-Dioxanes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in efficiency and molecular complexity generation. nih.gov While the classic Prins reaction involves two main components (an alkene and an aldehyde), it serves as a cornerstone for powerful cascade or sequential reactions that embody the principles of MCRs. wikipedia.orgacs.org
The formation of the 1,3-dioxane ring is the result of an electrophilic addition of a protonated aldehyde to an alkene, forming a carbocation intermediate. wikipedia.org In the synthesis of 4-aryl-1,3-dioxanes, this intermediate is typically formed from a styrene (B11656) derivative and an aldehyde like formaldehyde. wikipedia.org This process can be integrated into more complex transformations. For instance, a cascade Prins/intramolecular Friedel–Crafts type alkylation allows for the rapid construction of complex polycyclic systems in a single pot. acs.org This strategy highlights the utility of the Prins reaction as a key step in designing efficient, MCR-like syntheses that build molecular complexity from simple starting materials.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for compounds like m-Dioxane, 4-(p-Methoxyphenyl)-5-Methyl- is increasingly guided by the principles of green chemistry. researchgate.net These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous substances, and design for energy efficiency. nih.govpaperpublications.org In the context of 1,3-dioxane synthesis, this translates to developing catalytic systems that are highly efficient and reusable, minimizing or eliminating the use of hazardous solvents, and designing processes that operate under milder conditions. paperpublications.orgresearchgate.net The ultimate goal is to create synthetic pathways that are not only effective but also environmentally benign and sustainable. researchgate.net
Solvent Selection and Sustainable Alternatives
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction. rsc.orgnih.gov Traditional syntheses of 1,3-dioxanes have employed solvents such as toluene, dichloromethane (CH2Cl2), and 1,4-dioxane (B91453). acs.orgnih.gov However, many of these are now considered less preferable due to toxicity, environmental persistence, or safety concerns; for example, 1,4-dioxane is a suspected carcinogen. acs.orgwhiterose.ac.uk
The drive for sustainability has spurred research into greener alternatives. rsc.org Water has been successfully used as a medium for the Prins condensation, offering an environmentally benign option. researchgate.net Other strategies include the use of ionic liquids, which can act as both solvent and catalyst, and solvent-free (neat) reaction conditions. researchgate.netmpg.de Bio-based solvents derived from renewable feedstocks are also emerging as viable replacements. rsc.org The ideal green solvent is non-toxic, has a high boiling point to reduce volatility, is inexpensive, and recyclable. ijfmr.com
Below is a table comparing traditional and sustainable solvent options for chemical synthesis.
| Solvent Category | Traditional Solvents | Issues | Sustainable Alternatives | Benefits |
| Ethereal | Diethyl ether, 1,4-Dioxane, THF | High volatility, peroxide formation, carcinogenicity (1,4-Dioxane) whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) nih.gov | Bio-based source (2-MeTHF), lower peroxide risk, higher boiling point |
| Dipolar Aprotic | DMF, NMP, DMAc | Reproductive toxicity, high boiling points make removal difficult acs.orgwhiterose.ac.uk | Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (B52724), Cyrene™ | Lower toxicity profiles, bio-based (Cyrene™) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Suspected carcinogens, environmental persistence whiterose.ac.uk | Toluene (as a less hazardous alternative), Ethyl acetate (B1210297) | Lower toxicity, better environmental profile |
| General | Benzene (B151609), Hexane (B92381) | Carcinogen (Benzene), neurotoxin (Hexane) whiterose.ac.uk | Water, Supercritical CO₂, Ionic Liquids | Non-toxic, abundant, tunable properties, non-flammable (scCO₂) |
Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Reactions with high atom economy are inherently less wasteful.
The synthesis of a 1,3-dioxane via the Prins reaction is an example of an addition reaction, which is typically characterized by high atom economy. wikipedia.org For example, in the synthesis of 4-phenyl-m-dioxane from styrene and formaldehyde, all the atoms of the reactants are incorporated into the final product, leading to a theoretical atom economy of 100%.
Reaction: C₈H₈ (Styrene) + 2 CH₂O (Formaldehyde) → C₁₀H₁₂O₂ (4-phenyl-m-dioxane)
This high efficiency contrasts sharply with other types of reactions, such as substitution or elimination reactions, which generate stoichiometric byproducts and thus have lower atom economies. Maximizing atom economy is a key goal in designing sustainable synthetic routes, as it directly correlates with waste reduction at the source. nih.gov
Optimization of Reaction Conditions
To maximize the yield and selectivity for m-Dioxane, 4-(p-Methoxyphenyl)-5-Methyl-, careful optimization of reaction conditions is essential. The Prins reaction is sensitive to several parameters, and controlling these variables allows for the desired 1,3-dioxane to be formed preferentially over potential side products like allylic alcohols or 1,3-diols. wikipedia.org Key factors that require meticulous control include the choice of catalyst, reaction temperature, pressure, and the duration of the reaction. nih.govnih.gov
Catalyst Systems and Their Influence on Yield and Selectivity
The Prins reaction is catalyzed by acids, and a wide variety of both Brønsted and Lewis acids have been employed to promote the formation of 1,3-dioxanes. nrochemistry.com The choice of catalyst has a profound impact on reaction efficiency, yield, and stereoselectivity. beilstein-journals.org
Brønsted Acids: Simple protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) have historically been used. wikipedia.orgacs.org More recently, catalysts like phosphotungstic acid have shown high activity and selectivity for synthesizing 4-phenyl-1,3-dioxane (B1205455) in water. researchgate.net
Lewis Acids: A broad range of Lewis acids, including BF₃·Et₂O, AlCl₃, SnCl₄, and various lanthanide triflates like Er(OTf)₃, are effective catalysts. nih.govbeilstein-journals.orgresearchgate.net These can offer milder reaction conditions and different selectivity profiles compared to Brønsted acids. researchgate.net
Heterogeneous Catalysts: Solid acids such as zeolites (e.g., HZSM-5), montmorillonite (B579905) clays, and sulfonated resins are particularly attractive from a green chemistry perspective. researchgate.netnih.gov Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and a simplified purification process. researchgate.net
Chiral Catalysts: For asymmetric synthesis, significant progress has been made in developing chiral catalysts that can induce enantioselectivity. Confined imino-imidodiphosphate (iIDP) Brønsted acids, for example, have been used for the highly enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, yielding optically active 1,3-dioxanes. mpg.deacs.orgresearchgate.net
The following table summarizes the performance of various catalyst systems in the synthesis of 4-aryl-1,3-dioxanes.
| Catalyst | Substrates | Solvent | Key Findings | Yield / Selectivity |
| Phosphotungstic acid | Styrene, Formalin | Water | Effective and reusable catalyst for Prins condensation in an aqueous medium. researchgate.net | 87.3% conversion, 98.9% selectivity. researchgate.net |
| Iodine | Styrenes, Aldehydes | Not specified | Mild and versatile reagent for producing 4-substituted 1,3-dioxanes with high selectivity. researchgate.net | Excellent yields and short reaction times. researchgate.net |
| Er(OTf)₃ | p-Quinone methides, β-ketoesters | Toluene | Effective Lewis acid for cascade reactions, though selectivity can be temperature-dependent. nih.gov | Up to 71% yield of desired product at 90°C. nih.gov |
| Chiral iIDP | Styrenes, Paraformaldehyde | Cyclohexane | Achieves high enantioselectivity in the formation of chiral 1,3-dioxanes. acs.orgresearchgate.net | Up to 90% isolated yield, 95.5:4.5 er. acs.orgresearchgate.net |
| BF₃·Et₂O | Alkenyl ketones/esters, Formaldehyde | Aprotic solvents | Can reduce reaction time and temperature compared to other acid catalysts. researchgate.net | Good yields. researchgate.net |
Temperature, Pressure, and Reaction Time Effects
The interplay between temperature, pressure, and reaction time is critical for controlling the outcome of the Prins reaction. wikipedia.org
Temperature: Reaction temperature is a key determinant of product distribution. For the synthesis of 1,3-dioxanes, lower temperatures (often below 70°C) and an excess of formaldehyde are generally favored. wikipedia.org Higher temperatures can promote the formation of byproducts such as unsaturated alcohols. Studies have shown that specific temperature points can be optimal; for instance, in one Er(OTf)₃-catalyzed system, 90°C gave a good yield of the desired product, while at 70°C, a byproduct was not formed at all. nih.gov The synthesis of 4-phenyl-1,3-dioxane using phosphotungstic acid found an optimal temperature of 90°C. researchgate.net
Pressure: While many Prins reactions are conducted at atmospheric pressure, some industrial processes may utilize elevated pressures. This can be particularly relevant when using volatile reactants or solvents to maintain them in the liquid phase and potentially increase reaction rates. Some patented procedures for preparing 1,3-dioxane structures mention reaction pressures ranging from 0.1 MPa to 10 MPa.
Reaction Time: The duration of the reaction must be optimized to ensure the starting materials are fully consumed without allowing for the degradation of the product or the formation of side products. Reaction times reported in the literature vary widely, from as short as 20-30 minutes to 24 hours or longer, depending on the specific substrates, catalyst, and temperature used. nih.govresearchgate.net For example, the phosphotungstic acid-catalyzed synthesis of 4-phenyl-1,3-dioxane was optimized at 3.0 hours. researchgate.net In another study, a reaction time of 12 hours was found to be optimal, as shorter times led to incomplete conversion and longer times did not improve the yield. nih.gov
The table below illustrates the impact of these conditions on reaction outcomes based on literature findings.
| Parameter | Condition | Reactants | Catalyst | Outcome |
| Temperature | 70°C | p-QM, β-ketoester | Er(OTf)₃ | 52% yield of dihydrocoumarin, 0% of chromene byproduct. nih.gov |
| Temperature | 90°C | p-QM, β-ketoester | Er(OTf)₃ | 71% yield of dihydrocoumarin, 11% of chromene byproduct. nih.gov |
| Temperature | 110°C | p-QM, β-ketoester | Er(OTf)₃ | 68% yield of dihydrocoumarin, 22% of chromene byproduct. nih.gov |
| Time | 8 h | p-QM, β-ketoester | Er(OTf)₃ | 62% yield of product A, 22% of product B. nih.gov |
| Time | 12 h | p-QM, β-ketoester | Er(OTf)₃ | 68% yield of product A, 22% of product B (Optimal). nih.gov |
| Time | 24 h | p-QM, β-ketoester | Er(OTf)₃ | 64% yield of product A, 23% of product B (Slight decrease). nih.gov |
| Time & Temp. | 3.0 h at 90°C | Styrene, Formalin | Phosphotungstic acid | 87.3% conversion, 98.9% selectivity (Optimal). researchgate.net |
Solvent Effects on Reaction Outcome
The solvent employed in the Prins reaction can significantly impact the reaction pathway. The formation of the desired m-dioxane is often in competition with the formation of other products like 1,3-diols and allylic alcohols. wikipedia.orgorganic-chemistry.org The solvent's properties, such as polarity, proticity, and coordinating ability, can stabilize or destabilize key intermediates, thereby influencing the product ratio.
For the synthesis of 4-aryl-1,3-dioxanes, a range of solvents has been explored. Non-polar, aprotic solvents are often favored for promoting the formation of the dioxane. In the context of an enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, cyclohexane was found to be an effective solvent, leading to high enantiomeric ratios, albeit with potentially lower yields compared to other solvents. nih.gov The use of supercritical carbon dioxide (scCO2) as a green solvent has also been investigated for Prins-type reactions, demonstrating the influence of the reaction medium on catalyst activity and product selectivity. nih.gov
In some cases, the solvent can also act as a reactant or a catalyst. For instance, dimethyl sulfoxide (DMSO) has been utilized as a solvent that also participates in the reaction to afford desired products under specific conditions. rsc.org The choice of solvent can also affect the stability of the catalyst, which is crucial for reactions employing sensitive Lewis or Brønsted acids. researchgate.netrsc.org The following table summarizes the general effects of different solvent classes on the Prins reaction for the synthesis of 1,3-dioxanes.
| Solvent Class | General Effect on Dioxane Formation | Potential Side Products Favored | Example Solvents |
|---|---|---|---|
| Non-polar Aprotic | Generally favors dioxane formation by promoting the cyclization step over nucleophilic trapping by the solvent. | Olefin polymerization, ene reaction products. | Cyclohexane, Toluene, Dichloromethane |
| Polar Aprotic | Can increase reaction rates but may also favor the formation of charged intermediates leading to other products. | Can vary depending on the specific solvent and catalyst system. | Acetonitrile, Dimethylformamide (DMF), Dioxane |
| Protic Solvents (non-aqueous) | May compete with the intermediate carbocation, potentially leading to the formation of ether byproducts. | Allylic alcohols, ethers. | Isopropyl alcohol, tert-Butanol |
| Aqueous/Protic Solvents | Strongly favors the formation of 1,3-diols through the trapping of the carbocation intermediate by water. | 1,3-diols. | Water, Formalin (aqueous formaldehyde) |
Scalability of Synthesis for Academic Research Applications
The scalability of a synthetic procedure is a critical consideration for academic research, where multi-gram quantities of a compound may be required for extensive studies. The Prins reaction, as a method for synthesizing m-dioxanes, presents both opportunities and challenges in terms of scalability.
A key factor influencing scalability is the control over product distribution. As the Prins reaction can yield multiple products, maintaining high selectivity for the desired dioxane on a larger scale can be challenging. nih.govorganic-chemistry.org Reaction conditions such as temperature, concentration, and the rate of addition of reagents must be carefully controlled. The use of an excess of formaldehyde is often employed to favor dioxane formation, and this stoichiometry must be maintained on a larger scale. wikipedia.org
The choice of catalyst is also crucial for scalability. Homogeneous acid catalysts, while effective, can be difficult to separate from the reaction mixture, complicating purification on a larger scale. The use of solid acid catalysts, such as zeolites or functionalized mesoporous materials, offers a significant advantage in this regard. rsc.org These heterogeneous catalysts can be easily removed by filtration, simplifying the work-up procedure and allowing for potential catalyst recycling, which is beneficial for larger-scale syntheses. rsc.org
Furthermore, the purification of the final product can be a bottleneck in scaling up. The separation of the desired dioxane from unreacted starting materials, isomeric byproducts, and oligomers may require careful chromatographic purification, which can be cumbersome and costly for larger quantities. Developing reaction conditions that afford high purity crude product is therefore a key aspect of improving scalability.
For academic research applications, where tens to hundreds of grams of material might be needed, a well-optimized Prins reaction using a recyclable solid acid catalyst and a non-polar solvent would likely be the most scalable approach. Careful control of reaction parameters and potentially a non-chromatographic purification method, such as distillation or recrystallization, would be essential for the successful and efficient synthesis of m-Dioxane, 4-(p-Methoxyphenyl)-5-Methyl- on a larger laboratory scale.
Reaction Mechanisms and Chemical Reactivity of M Dioxane, 4 P Methoxyphenyl 5 Methyl
Mechanistic Investigations of 1,3-Dioxane (B1201747) Ring Formation
The formation of the 1,3-dioxane ring in 4-(p-methoxyphenyl)-5-methyl-m-dioxane typically proceeds through an acid-catalyzed reaction between p-anisaldehyde and 2-methyl-1,3-propanediol (B1210203). organic-chemistry.org This transformation is a classic example of acetal (B89532) formation. The generally accepted mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of p-anisaldehyde by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon. wikipedia.org
Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2-methyl-1,3-propanediol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate. libretexts.org
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, setting up a good leaving group (water).
Formation of an Oxonium Ion: The protonated hydroxyl group is eliminated as a water molecule, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com
Intramolecular Ring Closure: The second hydroxyl group of the diol chain then attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. chemistrysteps.com
Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the stable 1,3-dioxane ring structure.
An alternative pathway for the synthesis of 1,3-dioxanes is the Prins reaction. wikipedia.orgjk-sci.com This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. jk-sci.com In the context of 4-(p-methoxyphenyl)-5-methyl-m-dioxane, this would involve the reaction of a styrene (B11656) derivative with formaldehyde (B43269) under specific conditions that favor dioxane formation. wikipedia.org DFT calculations on Prins reactions suggest that the formation of a 1,3-diol can be the rate-determining step, which can then be converted to the 1,3-dioxane via a hemiacetal intermediate. beilstein-journals.org
Pathways of Ring Opening and Degradation
The stability of the 1,3-dioxane ring is highly dependent on the pH of the environment. While stable under neutral and basic conditions, it is susceptible to cleavage in the presence of acid. thieme-connect.de
The acid-catalyzed hydrolysis of m-Dioxane, 4-(p-Methoxyphenyl)-5-Methyl- is the reverse of its formation. The mechanism is generally considered to be an A-1 or A-2 type process, with the formation of a resonance-stabilized carbocation intermediate being the rate-determining step. osti.govacs.org
The key steps are:
Protonation: One of the ether oxygens of the dioxane ring is protonated by an acid. chemistrysteps.com
Ring Opening: The protonated ether bond cleaves, leading to the formation of a resonance-stabilized oxonium ion/carbocation. The positive charge is delocalized onto the benzylic carbon, which is significantly stabilized by the electron-donating p-methoxy group through resonance.
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the intermediate.
Hemiacetal Formation: Deprotonation leads to a hemiacetal intermediate.
Further Hydrolysis: The process repeats with the second ether linkage, ultimately yielding p-anisaldehyde and 2-methyl-1,3-propanediol.
The rate of hydrolysis is highly sensitive to the electronic nature of the substituents on the phenyl ring. Electron-donating groups, such as the p-methoxy group, stabilize the carbocation intermediate, thereby accelerating the rate of hydrolysis. nih.gov A systematic study of the hydrolysis of various benzylidene acetals demonstrated a strong correlation between substituent electronic effects and degradation kinetics, with a Hammett plot yielding a ρ value of -4.06, indicative of a substantial buildup of positive charge in the transition state. nih.gov
Table 1: Relative Hydrolysis Rates of Substituted Benzylidene Acetals
| Substituent on Phenyl Ring | Relative Hydrolysis Rate (k/k₀) |
|---|---|
| p-OCH₃ | ~32 |
| H | 1 |
| p-Cl | ~0.1 |
| p-NO₂ | ~0.001 |
Data derived from studies on related acetal structures to illustrate electronic effects. nih.gov
One proposed pathway involves a concerted mechanism proceeding through a five-membered cyclic transition state. scispace.com This mechanism includes the cleavage of a carbon-nitrogen bond and the migration of a hydrogen atom from a carbon in the dioxane ring to the nitro group, resulting in the formation of an alkene (a 4H-1,3-dioxin derivative) and nitrous acid. scispace.comresearchgate.net The presence of a methyl group at the 5-position was found to favor the decomposition reaction. scispace.comresearchgate.net While the substituents differ, it is plausible that the thermal decomposition of 4-(p-methoxyphenyl)-5-methyl-m-dioxane could proceed through similar concerted pathways or radical mechanisms involving homolytic cleavage of the C-O bonds at elevated temperatures.
Electrophilic and Nucleophilic Reactions of the Dioxane Ring
The 1,3-dioxane ring itself exhibits characteristic reactivity as a cyclic acetal. thieme-connect.de The primary site of reactivity is the acetal carbon (C2), which is bonded to two oxygen atoms, making it electrophilic.
Electrophilic Reactions: The dioxane ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the oxygen atoms, which deactivates the ring's C-H bonds. Reactions with electrophiles typically require prior activation, such as acid-catalyzed ring opening, which generates a highly reactive oxocarbenium ion intermediate.
Nucleophilic Reactions: The 1,3-dioxane ring is stable towards most nucleophiles and bases. thieme-connect.de However, ring opening can be achieved using strong reducing agents in the presence of Lewis acids. For example, reductive cleavage of benzylidene acetals (a similar structure) with reagents like diisobutylaluminium hydride (DIBALH) can lead to the regioselective formation of a mono-protected diol. researchgate.net The regioselectivity of such reactions is often dictated by the coordination of the Lewis acid to one of the dioxane oxygens, followed by hydride attack at the acetal carbon. researchgate.net
Reactivity of the p-Methoxyphenyl Substituent
The p-methoxyphenyl group attached to the dioxane ring is an electron-rich aromatic system that readily participates in electrophilic aromatic substitution reactions.
The methoxy (B1213986) (-OCH₃) group is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. wikipedia.orgorganicchemistrytutor.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). wikipedia.orgpearson.com The methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. organicchemistrytutor.comalmerja.com Since the para position is already occupied by the dioxane ring substituent, electrophilic substitution on 4-(p-methoxyphenyl)-5-methyl-m-dioxane will occur predominantly at the two equivalent ortho positions (C3' and C5' of the phenyl ring).
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-(2-Nitro-4-methoxyphenyl)-5-methyl-m-dioxane |
| Halogenation | Br⁺ | Br₂, FeBr₃ | 4-(2-Bromo-4-methoxyphenyl)-5-methyl-m-dioxane |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 4-(2-Acyl-4-methoxyphenyl)-5-methyl-m-dioxane |
| Friedel-Crafts Alkylation | R⁺ | RCl, AlCl₃ | 4-(2-Alkyl-4-methoxyphenyl)-5-methyl-m-dioxane |
The high reactivity of the methoxy-activated ring may require milder conditions to avoid polysubstitution or side reactions. libretexts.org
The mechanism for these reactions follows the general pathway for electrophilic aromatic substitution: doubtnut.com
Generation of the Electrophile: The specific reagents generate a strong electrophile (e.g., NO₂⁺, Br⁺, RCO⁺).
Nucleophilic Attack: The π-electrons of the electron-rich phenyl ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring and, crucially, can be stabilized by the lone pairs on the methoxy oxygen, particularly when the attack is at the ortho position. almerja.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. almerja.com
Functional Group Transformations of the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring is a common functional group in organic synthesis and can undergo several transformations, primarily cleavage to a hydroxyl group (demethylation). This reaction is of significant importance as it can dramatically alter the electronic and physical properties of the molecule, influencing its biological activity and further reactivity.
One of the most prevalent methods for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃). The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and formation of a phenoxy-boron species, which is subsequently hydrolyzed to yield the corresponding phenol (B47542).
The general mechanism for BBr₃-mediated demethylation is as follows:
Adduct Formation: The lone pair of electrons on the methoxy oxygen attacks the electron-deficient boron atom of BBr₃ to form a stable adduct.
Nucleophilic Attack: A bromide ion, either from another BBr₃ molecule or from the initial adduct, acts as a nucleophile and attacks the methyl carbon in an Sₙ2 fashion.
Cleavage and Intermediate Formation: The C-O bond is cleaved, releasing methyl bromide (CH₃Br) and forming an aryloxy-dibromoborane intermediate (Ar-OBBr₂).
Hydrolysis: Subsequent workup with water hydrolyzes the aryloxy-dibromoborane to yield the final phenolic product.
Other reagents can also be employed for this transformation, each with its own advantages and specificities. For instance, aluminum chloride (AlCl₃) in the presence of a nucleophilic scavenger like ethanethiol (B150549) can effectively cleave aryl methyl ethers. Additionally, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, although these often require harsh reaction conditions.
The choice of demethylating agent can be critical to avoid unwanted side reactions, especially considering the presence of the acid-labile m-dioxane ring in the target molecule. Milder conditions or more selective reagents might be necessary to preserve the integrity of the dioxane acetal.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature to room temp. | Highly effective, but corrosive and moisture-sensitive. |
| Boron trichloride (B1173362) (BCl₃) | CH₂Cl₂, low temperature to room temp. | Generally less reactive than BBr₃. |
| Aluminum chloride (AlCl₃) | With a soft nucleophile (e.g., EtSH) | Can be effective, but may require elevated temperatures. |
| Hydrobromic acid (HBr) | Acetic acid, reflux | Harsh conditions, may affect other functional groups. |
| Hydroiodic acid (HI) | Reflux | Very strong acid, harsh conditions. |
| Trimethylsilyl iodide (TMSI) | CH₂Cl₂ or CH₃CN, room temp. | Milder alternative, generated in situ. |
Stereochemical Implications in Reactions
The m-dioxane ring of 4-(p-methoxyphenyl)-5-methyl-m-dioxane contains two stereocenters at the C4 and C5 positions. This gives rise to the possibility of stereoisomers, namely cis and trans diastereomers, which will have distinct chemical and physical properties. The relative orientation of the p-methoxyphenyl group at C4 and the methyl group at C5 significantly influences the conformational preference of the dioxane ring and, consequently, the stereochemical outcome of its reactions.
The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane (B81311). In this conformation, substituents can occupy either axial or equatorial positions. For 4,5-disubstituted m-dioxanes, the thermodynamically more stable isomer is generally the one where the larger substituents occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).
In the case of 4-(p-methoxyphenyl)-5-methyl-m-dioxane, the p-methoxyphenyl group is sterically more demanding than the methyl group. Therefore, in the most stable chair conformation of the trans isomer, both substituents would preferentially occupy equatorial positions. For the cis isomer, one substituent would be axial and the other equatorial. The equilibrium between the two chair conformers for the cis isomer would favor the conformation where the larger p-methoxyphenyl group is equatorial.
Reactions involving the dioxane ring or its substituents are expected to be highly influenced by this conformational bias. For example:
Reactions at the Acetal Carbon (C2): The accessibility of the acetal protons at C2 to reagents will be dependent on their axial or equatorial orientation, which is in turn influenced by the C4 and C5 substituents.
Ring Opening Reactions: Acid-catalyzed hydrolysis of the m-dioxane ring proceeds via protonation of one of the oxygen atoms followed by cleavage of a C-O bond to form a carbocation intermediate. The stability and subsequent reactions of this intermediate will be influenced by the stereochemistry at C4 and C5. The rate of hydrolysis can also differ between diastereomers due to stereoelectronic effects. For instance, the trans isomer of a related 2,5-disubstituted-1,3-dioxane was found to hydrolyze faster than the cis isomer. nih.gov
Reactions at C4 and C5: Any reaction that involves the stereocenters themselves, such as an elimination or substitution reaction, would be expected to proceed with a high degree of stereoselectivity, dictated by the preferred conformation of the starting material. For instance, an E2 elimination would require an anti-periplanar arrangement of the leaving group and the proton to be abstracted, which may only be possible in one of the chair conformations.
The stereochemical outcome of reactions can be predicted by considering the steric hindrance posed by the axial and equatorial substituents and the stereoelectronic requirements of the reaction mechanism.
Table 2: Predicted Stable Conformations of 4-(p-Methoxyphenyl)-5-Methyl-m-Dioxane Isomers
| Isomer | C4-Substituent (p-Methoxyphenyl) | C5-Substituent (Methyl) | Predicted Predominant Conformation |
|---|---|---|---|
| trans | Equatorial | Equatorial | Di-equatorial chair |
| cis | Equatorial | Axial | Equatorial-axial chair |
| cis | Axial | Equatorial | Axial-equatorial chair (less stable) |
Stereochemistry and Conformational Analysis of M Dioxane, 4 P Methoxyphenyl 5 Methyl
Preferred Conformations of the 1,3-Dioxane (B1201747) Ring System
Chair Conformation and Its Variants
The chair conformation is the most stable and prevalent arrangement for the 1,3-dioxane ring. This is primarily because it minimizes both torsional strain, by staggering adjacent bonds, and angle strain. The presence of two oxygen atoms in the ring, however, introduces some key differences compared to cyclohexane (B81311). The C-O bond is shorter than a C-C bond, which can lead to more pronounced 1,3-diaxial interactions.
In substituted 1,3-dioxanes, the chair conformation can exist as two distinct chair isomers, which can interconvert via a process known as ring inversion. For a 4,5-disubstituted 1,3-dioxane like the title compound, this gives rise to cis and trans diastereomers, each with its own set of conformational possibilities. The relative stability of these conformers is determined by the energetic cost of placing the substituents in axial versus equatorial positions.
Twist-Boat Conformations and Interconversion Barriers
While the chair form is the global energy minimum, other, more flexible conformations are also accessible. Among these, the twist-boat (or skew-boat) conformation is of particular importance. It represents a local energy minimum on the potential energy surface and is an intermediate in the chair-to-chair interconversion process. The twist-boat form is more flexible than the chair and is characterized by a "twisted" arrangement that helps to relieve some of the steric strain present in the true boat conformation.
The energy barrier for the chair-to-twist-boat interconversion in the parent 1,3-dioxane has been a subject of both experimental and computational studies. These investigations provide a baseline for understanding how substituents, such as those in 4-(p-methoxyphenyl)-5-methyl-m-dioxane, can influence these energy landscapes. The transition state for this process is typically a half-chair or a similar high-energy arrangement.
Influence of Substituents on Ring Conformation
The conformational equilibrium of m-Dioxane, 4-(p-Methoxyphenyl)-5-Methyl- is a delicate balance of the steric and electronic effects exerted by its substituents. The relative orientation of the p-methoxyphenyl and methyl groups (cis or trans) will significantly impact the stability of the various chair and twist-boat conformers.
Steric Interactions of the p-Methoxyphenyl Group
The p-methoxyphenyl group at the C4 position is sterically demanding. In a chair conformation, placing this bulky aryl group in an axial position would result in significant 1,3-diaxial interactions with the axial hydrogen or substituent at the C2 and C6 positions. Consequently, there is a strong preference for the p-methoxyphenyl group to occupy an equatorial position to minimize these unfavorable steric clashes.
The rotational freedom of the p-methoxyphenyl group around the C4-C(aryl) bond also plays a role. The preferred orientation of the aromatic ring will be one that minimizes steric hindrance with the adjacent parts of the dioxane ring and its substituents.
Steric and Electronic Effects of the Methyl Group
The methyl group at the C5 position also influences the conformational equilibrium. While smaller than the p-methoxyphenyl group, its preference for an equatorial versus axial position is still significant. An axial methyl group at C5 would experience 1,3-diaxial interactions with the axial protons at C1 and C3 (the oxygen atoms' lone pairs are also a factor, though the interaction is generally considered less sterically demanding than with a C-H bond).
In the case of the cis-isomer, where the p-methoxyphenyl and methyl groups are on the same side of the ring, a conformation with the p-methoxyphenyl group equatorial and the methyl group axial might be populated. Conversely, in the trans-isomer, a diequatorial arrangement is possible, which is generally expected to be the most stable conformation.
| Substituent | Position | A-value (kcal/mol, cyclohexane analogue) | Preferred Orientation |
| Methyl | C5 | ~1.7 | Equatorial |
| Phenyl | C4 | ~3.0 | Equatorial |
Note: A-values are a measure of the energy difference between the axial and equatorial conformations in monosubstituted cyclohexanes and provide a useful approximation of steric bulk.
Homoanomeric and Other Stereoelectronic Effects
Beyond simple steric considerations, stereoelectronic effects can also play a crucial role in determining the conformational preferences of 1,3-dioxanes. One such effect is the homoanomeric effect . This is a stabilizing interaction that involves the overlap of a lone pair of electrons on one of the ring oxygen atoms with the antibonding σ* orbital of a C-H or C-C bond at the C5 position.
Dynamic Stereochemistry and Conformational Isomerism
The 1,3-dioxane ring, akin to cyclohexane, is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For a 4,5-disubstituted m-dioxane such as 4-(p-methoxyphenyl)-5-methyl-m-dioxane, the substituents can be arranged in either a cis or trans configuration, each of which can exist in two rapidly interconverting chair conformations. This dynamic process, known as ring inversion, leads to a complex equilibrium of conformational isomers.
The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents with the dioxane ring. Generally, substituents prefer to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.
The conformational equilibrium is influenced by several factors:
Steric Bulk of Substituents: Larger substituents have a stronger preference for the equatorial position to avoid unfavorable steric interactions with axial hydrogens or other substituents. The p-methoxyphenyl group is significantly bulkier than the methyl group.
1,3-Diaxial Interactions: When a substituent is in an axial position, it experiences steric repulsion from the axial hydrogens at the C2 and C6 positions. In the case of the 4- and 5-positions, there are also potential gauche interactions between the substituents.
Electronic Effects: The presence of heteroatoms (oxygen) in the ring introduces electronic effects, such as the anomeric effect, although this is more pronounced for substituents at the C2 position. For substituents at C4 and C5, dipole-dipole interactions and other electrostatic effects can play a role in determining conformational preference.
The dynamic nature of this equilibrium means that the molecule is not static but is constantly flipping between different chair conformations. The energy barrier for this ring inversion is a key parameter in understanding the molecule's flexibility.
Research Findings from Analogous Systems
Studies on related 2,5-disubstituted and other polysubstituted 1,3-dioxanes provide a framework for understanding the conformational behavior of 4-(p-methoxyphenyl)-5-methyl-m-dioxane. For instance, research on cis- and trans-isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid has utilized ¹H and ¹³C NMR spectroscopy to elucidate the preferred conformations. researchgate.net In these systems, the chemical shifts of the methyl group and the coupling constants of the ring protons are particularly informative for assigning the axial or equatorial orientation of the substituents. researchgate.net
The following interactive data table summarizes typical conformational free energy differences (A-values, equivalent to -ΔG°) for substituents on a cyclohexane ring, which provide a useful approximation for the behavior of substituents on a 1,3-dioxane ring.
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.74 |
| -C₆H₅ | 2.87 |
| -OCH₃ | 0.60 |
Note: A positive A-value indicates a preference for the equatorial position.
This table can be used to estimate the relative energies of the different conformers of 4-(p-methoxyphenyl)-5-methyl-m-dioxane. The p-methoxyphenyl group, being a substituted phenyl group, would be expected to have a significant A-value, strongly favoring an equatorial position. The methyl group also prefers the equatorial position.
The equilibrium between the various conformers can be investigated using dynamic NMR spectroscopy. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational equilibrium and the activation energy (Ea) for the ring inversion process.
While specific experimental values for the target molecule are not available, the table below presents hypothetical data based on typical values for similar 4,5-disubstituted 1,3-dioxanes to illustrate the kind of information that can be obtained from such studies.
| Parameter | cis-Isomer (4e,5a <=> 4a,5e) | trans-Isomer (4e,5e <=> 4a,5a) |
| ΔG° (kcal/mol) | ~ -1.0 to -2.0 | ~ -3.0 to -5.0 |
| Ea (ring inversion) (kcal/mol) | ~ 10 - 12 | ~ 10 - 12 |
Note: This is illustrative data. 'e' denotes an equatorial position and 'a' denotes an axial position. A negative ΔG° indicates that the first conformer listed is more stable.
Advanced Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(p-methoxyphenyl)-5-methyl-1,3-dioxane, various NMR techniques are employed to unambiguously determine its structure and study its dynamic behavior in solution.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 4-(p-methoxyphenyl)-5-methyl-1,3-dioxane provides essential information about the number of different types of protons and their neighboring environments. The signals for the aromatic protons of the p-methoxyphenyl group typically appear in the downfield region (δ 6.8-7.4 ppm). The protons on the dioxane ring and the methyl and methoxy (B1213986) groups resonate in the upfield region.
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. The carbon atoms of the p-methoxyphenyl group are observed in the aromatic region (δ 110-160 ppm), while the dioxane ring carbons, the methyl group carbon, and the methoxy carbon appear at higher field strengths.
Analysis of coupling constants (J-values) in the ¹H NMR spectrum is crucial for determining the relative stereochemistry of the substituents on the dioxane ring. The magnitude of the coupling constants between protons on the dioxane ring can indicate their dihedral angles, which helps in assigning the conformation of the ring, typically a chair form.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2ax, H-2eq | 4.7-5.2 | m | - |
| H-4 | ~4.5 | d | ~8-10 |
| H-5 | ~2.0 | m | - |
| H-6ax, H-6eq | 3.7-4.2 | m | - |
| Aromatic (AA'BB') | 6.8-7.4 | m | - |
| OCH₃ | ~3.8 | s | - |
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~94 |
| C-4 | ~80 |
| C-5 | ~35 |
| C-6 | ~68 |
| Aromatic C (ipso) | ~131 |
| Aromatic C (ortho) | ~127 |
| Aromatic C (meta) | ~114 |
| Aromatic C (para) | ~159 |
| OCH₃ | ~55 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity within the dioxane ring by showing cross-peaks between H-4, H-5, and H-6 protons, as well as the coupling between the H-5 proton and the methyl group protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the proton signal of the methoxy group would correlate with the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the benzylic proton H-4 and the aromatic carbons, and between the methoxy protons and the para-aromatic carbon.
Low-Temperature NMR for Conformational Dynamics
The 1,3-dioxane (B1201747) ring exists in a dynamic equilibrium of chair conformations. At room temperature, the rate of ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, the rate of this conformational exchange can be slowed down. scielo.org.mx Below the coalescence temperature, separate signals for the axial and equatorial protons of each conformer can be observed. scielo.org.mx This allows for the determination of the populations of the different conformers and the calculation of the conformational free energy difference (ΔG°) between them. scielo.org.mx For 4-(p-methoxyphenyl)-5-methyl-1,3-dioxane, the primary equilibrium would be between two chair conformations, one with the p-methoxyphenyl group in an equatorial position and the other with it in an axial position. The relative integrals of the signals for each conformer at low temperature provide a direct measure of their relative stability. scielo.org.mx This analysis is crucial for understanding the steric and electronic effects of the substituents on the conformational preference of the dioxane ring. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise molecular formula of the compound. For 4-(p-methoxyphenyl)-5-methyl-1,3-dioxane, the molecular formula is C₁₂H₁₆O₃. chemspider.com
The expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).
Calculated Exact Mass for C₁₂H₁₆O₃
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₇O₃⁺ | 209.1172 |
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound. This technique is essential for verifying the identity of a newly synthesized compound or for characterizing an unknown substance.
LC-MS for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for assessing the purity of chemical compounds and analyzing mixtures. For m-Dioxane, 4-(p-methoxyphenyl)-5-methyl-, a reversed-phase HPLC method would typically be employed for separation. The compound would be dissolved in a suitable organic solvent and injected into the LC system. The separation would be achieved on a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency.
The purity of the compound is determined by the chromatogram obtained from the LC separation. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities, and their relative abundance can be estimated from their peak areas. While specific LC-MS analysis data for m-Dioxane, 4-(p-methoxyphenyl)-5-methyl- is not extensively detailed in publicly available literature, the general methodology is standard for compounds of this nature. researchgate.netlcms.cz The mass spectrometer coupled to the LC provides the mass-to-charge ratio (m/z) of the eluting compounds, confirming the identity of the main peak as the target compound and aiding in the tentative identification of any impurities based on their mass.
Fragmentation Patterns and Structural Information
Mass spectrometry provides crucial information about a molecule's structure through its fragmentation pattern upon ionization. The molecular formula of m-Dioxane, 4-(p-methoxyphenyl)-5-methyl- is C12H16O3, with a monoisotopic mass of approximately 208.11 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]•+) would be expected at m/z 208.
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve the cleavage of the m-dioxane ring and fragmentation of the p-methoxyphenyl group. docbrown.infodocbrown.info
Plausible Fragmentation Pathways:
Loss of a methyl radical (-•CH3): A peak at m/z 193 could arise from the loss of the methyl group at the 5-position of the dioxane ring.
Cleavage of the dioxane ring: The dioxane ring can undergo retro-Diels-Alder type reactions or other ring-opening fragmentations. A common fragmentation for dioxanes is the loss of formaldehyde (B43269) (CH2O, 30 Da), which could lead to a fragment ion at m/z 178. docbrown.info
Formation of the p-methoxyphenyl cation: Cleavage of the bond between the dioxane ring and the aromatic ring can generate a stable p-methoxyphenylmethyl cation (p-methoxybenzyl cation) or a related fragment. The base peak is often the tropylium (B1234903) ion derived from the benzyl (B1604629) moiety. A prominent peak at m/z 121, corresponding to the [CH3O-C6H4-CH2]+ ion, is highly characteristic for p-methoxyphenyl substituted compounds. uvic.ca
Loss of the methoxy group: Fragmentation of the p-methoxyphenyl group itself can occur, for instance, by loss of a methyl radical (-•CH3, 15 Da) from the methoxy group to give a fragment at m/z 193, or loss of a methoxy radical (-•OCH3, 31 Da) to yield a fragment at m/z 177.
| m/z | Plausible Fragment Ion | Notes |
|---|---|---|
| 208 | [C12H16O3]•+ | Molecular Ion (M•+) |
| 193 | [C11H13O3]+ | Loss of •CH3 from the dioxane ring |
| 178 | [C11H14O2]•+ | Loss of CH2O from the dioxane ring |
| 121 | [C8H9O]+ | p-methoxybenzyl cation (often a base peak) |
| 107 | [C7H7O]+ | Loss of CH2 from the m/z 121 fragment |
| 77 | [C6H5]+ | Phenyl cation from further fragmentation |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.
Vibrational Analysis of Functional Groups
The IR spectrum of m-Dioxane, 4-(p-methoxyphenyl)-5-methyl- would exhibit characteristic absorption bands corresponding to its structural features: the p-substituted aromatic ring, the ether linkages, and the aliphatic C-H bonds. rsc.orgmdpi.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm-1.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group and the methylene (B1212753) and methine groups on the dioxane ring are expected in the 2990-2850 cm-1 range. mdpi.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually result in several bands in the 1600-1450 cm-1 region. A characteristic band for p-disubstituted benzene rings is often observed around 830 cm-1 (C-H out-of-plane bending).
C-O-C Stretching (Ether): The most prominent bands in the spectrum would likely be due to the asymmetric and symmetric stretching vibrations of the C-O-C ether linkages. For the dioxane ring and the methoxy group, strong absorptions are expected in the 1250-1050 cm-1 range. The aryl-alkyl ether (p-methoxyphenyl group) typically shows a strong asymmetric C-O-C stretch around 1250 cm-1, while the aliphatic ether linkages of the dioxane ring would contribute to strong bands around 1100 cm-1. rsc.orgmdpi.com
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2990-2850 | C-H Stretch | Alkyl (Dioxane Ring, Methyl) |
| ~1610, ~1510, ~1460 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~1175, ~1100 | C-O-C Stretch | Dioxane Ring Ethers |
| ~1030 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~830 | C-H Out-of-plane Bend | p-Disubstituted Benzene |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the shift in the position of absorption or emission bands in the spectrum of a compound upon changing the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.netresearchgate.net
For m-Dioxane, 4-(p-methoxyphenyl)-5-methyl-, the electronic transitions are primarily π→π* in nature. The excited state of the p-methoxyphenyl group is more polar than the ground state due to intramolecular charge transfer from the electron-donating methoxy group to the aromatic ring.
Positive Solvatochromism (Bathochromic Shift): In more polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This decreases the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). nih.gov
Negative Solvatochromism (Hypsochromic Shift): If the ground state were more polar than the excited state, an increase in solvent polarity would lead to a hypsochromic (or blue) shift.
Therefore, it is anticipated that the λmax of the secondary (B-band) of m-Dioxane, 4-(p-methoxyphenyl)-5-methyl- would exhibit a bathochromic shift as the solvent polarity increases (e.g., when changing the solvent from hexane (B92381) to ethanol (B145695) to water). The magnitude of this shift provides information about the change in dipole moment upon electronic excitation. rsc.org
X-ray Crystallography
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about the molecular structure, conformation, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.
Single crystal X-ray diffraction is the definitive method for determining the absolute structure of a chiral molecule. For a compound like m-Dioxane, 4-(p-methoxyphenyl)-5-methyl-, which contains stereocenters, this technique can unambiguously establish the spatial arrangement of its atoms. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The collected data allows for the calculation of the electron density map of the molecule, revealing the precise coordinates of each atom. This would confirm the relative and absolute stereochemistry of the substituents on the m-dioxane ring.
The precise measurement of bond lengths, bond angles, and torsion angles from X-ray diffraction data provides a detailed picture of the molecular geometry. These parameters can be compared with standard values to identify any unusual structural features that may arise from steric or electronic effects within the molecule. For the m-dioxane ring, the bond lengths and angles would reveal its conformation, which is typically a chair or a twisted-boat form. The torsion angles would precisely define the puckering of the ring and the orientation of the substituents.
Below are tables of expected bond lengths and angles for fragments similar to the title compound, based on general crystallographic data. rsc.org
Table 1: Typical Bond Lengths
| Bond Type | Typical Length (Å) |
| C-C (aromatic) | 1.39 |
| C-C (alkane) | 1.54 |
| C-O (ether) | 1.43 |
| C-O (acetal) | 1.41 |
| C-H | 0.96 - 1.00 |
Table 2: Typical Bond Angles
| Angle Type | Typical Angle (°) |
| C-C-C (aromatic) | 120 |
| C-C-C (alkane) | 109.5 |
| C-O-C (ether) | 118 |
| O-C-O (acetal) | 112 |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific polymorphic forms of m-Dioxane, 4-(p-methoxyphenyl)-5-methyl- have been reported, it is a phenomenon that is always considered during crystallographic studies. The formation of different polymorphs can often be influenced by crystallization conditions such as the solvent used, temperature, and rate of cooling. Identifying and characterizing different solid-state forms is crucial in materials science and pharmaceutical development.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of organic compounds. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Furthermore, DFT is used to analyze the electronic structure. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are standard. The energies of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability and electronic excitability.
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (such as Møller-Plesset perturbation theory, MP2) can provide highly accurate calculations of various molecular properties. For 4-(p-methoxyphenyl)-5-methyl-m-dioxane, these methods could be used to refine the geometry obtained from DFT and to calculate properties such as dipole moments, polarizability, and electron correlation effects, offering a deeper understanding of its physical and chemical characteristics.
Basis Set Selection and Level of Theory Considerations
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules containing carbon, hydrogen, and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. The selection involves a trade-off between computational cost and accuracy. Larger basis sets with polarization and diffuse functions (e.g., ++G(d,p)) provide more accurate results, especially for describing electronic properties and non-covalent interactions, but require more computational resources. The combination of a selected DFT functional (like B3LYP) or an ab initio method with a specific basis set defines the level of theory for the calculation.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide spectra that aid in the assignment of experimental signals and offer insights into the relationship between molecular structure and spectroscopic behavior.
Theoretical ¹H and ¹³C NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose. Calculations are typically performed at a DFT level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized molecular geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the structure and assign specific resonances to individual nuclei within the 4-(p-methoxyphenyl)-5-methyl-m-dioxane molecule.
Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) Note: The following data is hypothetical and serves as an example of what a computational study would produce. Actual values require specific calculations.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C (dioxane, C2) | 98.5 | H (dioxane, C2) | 4.8 (ax), 5.1 (eq) |
| C (dioxane, C4) | 75.2 | H (dioxane, C4) | 4.5 |
| C (dioxane, C5) | 38.1 | H (dioxane, C5) | 2.1 |
| C (dioxane, C6) | 68.9 | H (dioxane, C6) | 3.9 (ax), 4.2 (eq) |
| C (phenyl, C1') | 132.0 | H (phenyl, ortho) | 7.2 |
| C (phenyl, C4') | 159.5 | H (phenyl, meta) | 6.9 |
| C (methyl, C5-Me) | 15.4 | H (methyl, C5-Me) | 1.0 |
| C (methoxy, OMe) | 55.3 | H (methoxy, OMe) | 3.8 |
Calculated IR Vibrational Frequencies
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities. These calculations are typically performed at the same level of theory used for geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental spectra. The predicted IR spectrum helps in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching, C-O-C stretching of the dioxane and ether groups, and aromatic ring vibrations.
Table 2: Illustrative Calculated IR Vibrational Frequencies (cm⁻¹) Note: The following data is hypothetical and serves as an example of what a computational study would produce. Actual values require specific calculations.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, making it particularly useful for predicting electronic absorption spectra (UV-Vis). cnr.it This method determines the energies of electronic transitions from the ground state to various excited states.
For 4-(p-methoxyphenyl)-5-methyl-m-dioxane, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the energy of these transitions, and their corresponding oscillator strengths (f), which indicate the intensity of the absorption bands. researchgate.netresearchgate.net The primary electronic transitions in a molecule like this, which contains aromatic and ether functionalities, are typically π → π* and n → π* transitions. The most intense absorption is often associated with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Theoretical spectra generated via TD-DFT are crucial for interpreting experimental data and understanding the photophysical properties of the compound. researchgate.net
Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for 4-(p-methoxyphenyl)-5-methyl-m-dioxane
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.58 | 271 | 0.15 | HOMO → LUMO |
| S0 → S2 | 5.15 | 241 | 0.08 | HOMO-1 → LUMO |
Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.
Molecular Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and indicates electrophilicity; a lower LUMO energy suggests a greater ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For 4-(p-methoxyphenyl)-5-methyl-m-dioxane, the electron-rich p-methoxyphenyl group is expected to significantly influence the energy and distribution of the frontier orbitals. ijrar.org
Table 2: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.12 |
| ELUMO | -1.05 |
Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule. uni-muenchen.de An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. wolfram.com
Different colors on the MEP surface correspond to different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials.
For 4-(p-methoxyphenyl)-5-methyl-m-dioxane, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the dioxane ring and the methoxy (B1213986) group, as they are the most electronegative atoms. The most positive potential (blue) would likely be found on the hydrogen atoms, particularly those attached to the aromatic ring and the dioxane structure.
Fukui Functions and Local Reactivity Indices
While MEP maps provide a qualitative view of reactivity, Fukui functions offer a quantitative measure of reactivity at specific atomic sites. rasayanjournal.co.in These local reactivity descriptors are derived from the change in electron density as the number of electrons in the molecule changes. The condensed Fukui functions are calculated for each atom (k) to predict susceptibility to different types of attack:
fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).
fk- : For electrophilic attack (measures reactivity upon losing an electron).
fk0 : For radical attack.
The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack. For this molecule, the oxygen atoms would be expected to have the highest fk- values, confirming their role as sites for electrophilic attack. The carbon atoms of the aromatic ring may show varying reactivity depending on the electronic influence of the methoxy group.
Dipole Moments and Charge Distribution Analysis
The charge distribution in 4-(p-methoxyphenyl)-5-methyl-m-dioxane is asymmetrical due to the presence of electronegative oxygen atoms and the different substituent groups on the dioxane ring. Theoretical calculations can determine the magnitude and direction of the dipole moment. The analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provides a more detailed picture of the charge distribution, revealing which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge), further clarifying the molecule's electronic structure.
Table 3: Calculated Dipole Moment Components
| Component | Value (Debye) |
|---|---|
| μx | 1.25 |
| μy | -0.85 |
| μz | 0.50 |
| μTotal | 1.58 |
Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.
Conformational Analysis and Energy Barriers
The 1,3-dioxane (B1201747) ring is conformationally flexible and typically exists in a chair conformation, which is its most stable form. bashgmu.ruresearchgate.net The substituents on the ring can occupy either axial or equatorial positions. For substituted 1,3-dioxanes, the preferred conformation is generally the one that minimizes steric hindrance by placing bulky substituents in the equatorial position. bashgmu.ru
For 4-(p-methoxyphenyl)-5-methyl-m-dioxane, the most stable conformer is expected to be a chair form where both the 4-(p-methoxyphenyl) group and the 5-methyl group occupy equatorial positions. However, other less stable conformers, such as those with one or more axial substituents or twist-boat forms, also exist as local minima on the potential energy surface. researchgate.net
Computational analysis can map this surface, identifying the structures of stable conformers and the transition states that connect them. This allows for the calculation of the relative energies of these conformers and the energy barriers for conformational changes, such as ring inversion. researchgate.net These energy barriers determine the rate at which the molecule can interconvert between different shapes at a given temperature.
Table 4: Relative Energies of Conformers and Inversion Barriers
| Conformer / Transition State | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Ceq,eq | Chair (equatorial, equatorial) | 0.00 |
| Cax,eq | Chair (axial, equatorial) | 3.5 |
| 2,5-T | 2,5-Twist-boat | 5.8 |
Note: This table is illustrative, showing the expected relative stability. Actual values would be obtained from specific quantum chemical calculations.
Calculation of Ring Inversion Barriers
The 1,3-dioxane ring, a six-membered heterocycle, is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. However, this chair conformation is not static; it can undergo a ring inversion process, transitioning through higher-energy twist-boat and boat conformations to an inverted chair form. The energy required for this process is known as the ring inversion barrier.
For substituted m-dioxanes, such as 4-(p-methoxyphenyl)-5-methyl-m-dioxane, the substituents on the ring significantly influence the energies of the different conformers and the transition states between them. The bulky p-methoxyphenyl group at the 4-position and the methyl group at the 5-position will have distinct steric requirements that affect the relative stability of their axial and equatorial orientations.
Quantum-chemical studies on similarly substituted 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed the pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net These studies typically employ methods like the Hartree-Fock (HF) or Density Functional Theory (DFT) to calculate the potential energy surface of the molecule. The energy difference between the ground state chair conformation and the highest energy transition state along the inversion pathway gives the ring inversion barrier. For 5-alkyl-1,3-dioxanes, potential barriers for the chair-to-twist-boat interconversion have been estimated, providing a basis for understanding how substituents influence this process. researchgate.net
Table 1: Representative Calculated Energy Parameters for Ring Inversion of Substituted 1,3-Dioxanes
| Substituent at C5 | Conformer | Relative Energy (kcal/mol) | Transition State | Activation Energy (kcal/mol) |
| Ethyl | Equatorial Chair | 0.00 | TS (Chair -> Twist) | ~7-9 |
| Axial Chair | 0.82 | |||
| 1,4-Twist | 5.9 | |||
| Phenyl | Equatorial Chair | 0.00 | TS (Chair -> Twist) | ~7-9 |
| Axial Chair | 1.3 | |||
| 1,4-Twist | 6.5 |
Note: The data in this table is illustrative and based on findings for 5-alkyl- and 5-phenyl-1,3-dioxanes to represent the type of data obtained from such calculations. researchgate.net Specific values for m-dioxane, 4-(p-methoxyphenyl)-5-methyl- would require dedicated computational studies.
Solvent Effects in Computational Models (e.g., Cluster Models)
The surrounding solvent can have a profound impact on the conformational equilibrium of a molecule. For polar molecules like substituted dioxanes, the interactions with solvent molecules can stabilize or destabilize certain conformers. Computational models are essential for dissecting these solvent effects.
One approach is the use of implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. This method can account for bulk electrostatic interactions. However, for more specific interactions, such as hydrogen bonding, explicit solvent models are preferred.
In cluster models , one or more solvent molecules are explicitly included in the quantum mechanical calculation along with the solute molecule. This allows for a detailed investigation of direct solute-solvent interactions. For instance, in aqueous solutions, water molecules can form hydrogen bonds with the oxygen atoms of the dioxane ring, which can influence the conformational preferences.
Studies on 5-substituted 1,3-dioxanes have shown that the conformational equilibrium is solvent-dependent. researchgate.net For example, in nonpolar solvents, intramolecular forces dominate, while in polar solvents, intermolecular interactions with the solvent become more significant. researchgate.net The presence of polar substituents can lead to stabilizing or destabilizing dipole-dipole interactions with the dioxane ring's oxygen atoms, and these interactions are modulated by the solvent. thieme-connect.de
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While quantum mechanical calculations provide detailed information about the energetics of a few key conformations, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for exploring the broader conformational space and the dynamic behavior of a molecule over time, including its interactions with a solvent. scienceopen.com
Exploration of Conformational Space and Solvent Interactions
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the direct observation of dynamic events like conformational changes and the rearrangement of solvent molecules around the solute. For m-dioxane, 4-(p-methoxyphenyl)-5-methyl-, an MD simulation would reveal the flexibility of the dioxane ring and the rotational freedom of the substituent groups. It would also show how solvent molecules arrange themselves around the hydrophobic phenyl ring and the more polar ether linkages.
Monte Carlo (MC) simulations , on the other hand, use statistical mechanics to generate a representative ensemble of molecular configurations. scienceopen.com Instead of following a deterministic trajectory, MC methods generate new configurations through random moves (e.g., translations, rotations, conformational changes), and these moves are accepted or rejected based on their effect on the total energy of the system. This approach is particularly effective for sampling a wide range of conformations and for calculating thermodynamic properties. scienceopen.com
MC simulations have been successfully used to study the structure of aqueous solutions of 1,4-dioxane (B91453), a structural isomer of 1,3-dioxane. nih.govresearchgate.net These studies have provided insights into the hydrogen bonding between dioxane and water molecules and the aggregation behavior of dioxane in solution. nih.gov A similar approach for m-dioxane, 4-(p-methoxyphenyl)-5-methyl- would elucidate how the substituents influence its solvation structure and conformational landscape.
Table 2: Comparison of MD and MC Simulations for Conformational Analysis
| Feature | Molecular Dynamics (MD) | Monte Carlo (MC) |
| Principle | Solves Newton's equations of motion | Statistical sampling of configurations |
| Output | Trajectory of atomic positions and velocities over time | Ensemble of representative configurations |
| Time Dependence | Provides time-dependent information | Does not directly provide time evolution |
| Strengths | Captures dynamic processes and kinetics | Efficiently samples conformational space and calculates thermodynamic averages |
| Application to the target compound | Simulating ring inversion events, observing solvent reorganization | Determining the equilibrium distribution of conformers, calculating free energy differences |
By applying these computational and theoretical methods, a comprehensive understanding of the structural dynamics and solvent interactions of m-dioxane, 4-(p-methoxyphenyl)-5-methyl- can be achieved, providing a molecular-level basis for its macroscopic properties and behavior.
Synthesis and Study of Derivatives and Analogues of M Dioxane, 4 P Methoxyphenyl 5 Methyl
Structural Modifications on the Dioxane Ring
The 1,3-dioxane (B1201747) ring is a six-membered saturated heterocycle that, like cyclohexane (B81311), preferentially adopts a chair conformation to minimize steric and torsional strain. thieme-connect.de This ring is generally stable under basic, oxidative, and reductive conditions, making it a useful structural motif and protecting group in organic synthesis. thieme-connect.de However, it is susceptible to cleavage under acidic conditions, which is the basis for most of its structural modifications.
Ring Opening and Isomerization: The primary modification of the dioxane ring involves acid-catalyzed hydrolysis or alcoholysis, which cleaves the acetal (B89532) linkage to regenerate the parent 1,3-diol and carbonyl compound. More nuanced modifications involve regioselective ring-opening reactions. Drawing from studies on analogous systems in carbohydrate chemistry, various reagents can achieve selective cleavage of one C-O bond, yielding a mono-protected 1,3-diol. researchgate.net For instance, Lewis acids in combination with hydride donors can reductively open the ring. The regioselectivity of this opening is influenced by the nature of the Lewis acid and the steric and electronic environment of the two oxygen atoms. researchgate.net
Another potential structural modification is acid-catalyzed isomerization. Under certain conditions, a 1,3-dioxane can rearrange to a thermodynamically more stable 1,3-dioxolane (B20135) (a five-membered ring), particularly if the parent structure was derived from a molecule containing both 1,2- and 1,3-diol functionalities. thieme-connect.de
Table 1: General Reactivity of the 1,3-Dioxane Ring
| Condition | Reactivity | Outcome |
|---|---|---|
| Acidic (Brønsted or Lewis) | Labile | Acetal cleavage, Ring Opening, Isomerization |
| Basic | Stable | No reaction |
| Reductive (e.g., H₂, metal) | Stable | No reaction |
Derivatization of the p-Methoxyphenyl Moiety
Demethylation: A primary derivatization is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 4-(p-hydroxyphenyl)-5-methyl-m-dioxane. This transformation unmasks a reactive hydroxyl group, allowing for further functionalization, such as esterification or etherification. A variety of reagents are known to efficiently demethylate aryl methyl ethers. Strong protic acids like HBr or HI are traditional reagents, but modern methods often employ Lewis acids or other reagent systems under milder conditions to improve functional group tolerance. researchgate.net
Table 2: Selected Reagents for Demethylation of Aryl Methyl Ethers
| Reagent System | Conditions | Reference |
|---|---|---|
| Aluminum Chloride (AlCl₃) | Organic solvent, 0-80°C | google.com |
| Boron Tribromide (BBr₃) | Inert solvent, low temperature | researchgate.net |
| Iodocyclohexane / DMF | Reflux | researchgate.net |
Electrophilic Aromatic Substitution: The electron-donating nature of the para-methoxy group strongly directs incoming electrophiles to the ortho positions (positions 3' and 5' of the phenyl ring). While specific studies on the electrophilic substitution of m-dioxane, 4-(p-methoxyphenyl)-5-methyl- are not extensively documented, analogous reactions on similar p-methoxyphenyl derivatives suggest that reactions like nitration, halogenation, or Friedel-Crafts acylation would proceed at these activated positions. The choice of reaction conditions would be crucial to avoid undesired cleavage of the acid-sensitive dioxane ring.
Alterations to the Methyl Group
Direct functionalization of the methyl group at the C5 position of the dioxane ring is a significant synthetic challenge due to the chemical inertness of the C-H bonds. Consequently, derivatives bearing alternative substituents at this position are typically not prepared by modifying the parent compound.
Instead, such analogues are synthesized from appropriately substituted precursors. The standard synthesis of a 1,3-dioxane involves the condensation of a 1,3-diol with an aldehyde or ketone. thieme-connect.de Therefore, to introduce a different functional group at the C5 position of the dioxane, the synthesis would start with a 2-substituted-propane-1,3-diol. For example, the synthesis of a 5-carboxy-1,3-dioxane derivative would utilize 2-(carboxy)-propane-1,3-diol as the starting material. Several compounds with functional groups at the C5 position, such as carboxylic acids or esters, have been synthesized via this route. biosynth.commdpi.com
Table 3: Synthesis of C5-Substituted Dioxanes via Precursor Functionalization
| Desired C5-Substituent | Required 1,3-Diol Precursor | Example Compound Name |
|---|---|---|
| -CH₂OH | 2-(Hydroxymethyl)propane-1,3-diol | (4-(p-methoxyphenyl)-1,3-dioxan-5-yl)methanol |
| -COOH | 2-(Carboxy)propane-1,3-diol | 4-(p-methoxyphenyl)-1,3-dioxane-5-carboxylic acid |
Synthesis of Spiro and Fused Dioxane Systems
Expanding the structural complexity of the dioxane core can be achieved by creating spirocyclic or fused-ring systems.
Spiro Dioxanes: Spiro-1,3-dioxanes are compounds where the dioxane ring is linked to another ring system through a single shared carbon atom (a spiro-atom). These are typically synthesized by the acid-catalyzed condensation of a 1,3-diol with a cyclic ketone. researchgate.net For instance, reacting 2-methylpropane-1,3-diol (the precursor for the C5-methyl dioxane core) with cyclohexanone (B45756) would yield a spiro[cyclohexane-1,5'- thieme-connect.dersc.orgdioxane] derivative. The stereochemistry of these reactions can be complex, often yielding diastereomeric products depending on the substitution pattern. rsc.org Modern synthetic approaches, such as multicomponent domino reactions, provide efficient routes to highly functionalized spiro compounds. mdpi.com
Fused Dioxane Systems: Fused dioxane systems involve two rings sharing two or more atoms. A common example is a benzo-fused dioxane, which can be synthesized through the acid-mediated condensation of a phenol with two equivalents of an aldehyde. thieme-connect.de The synthesis of more complex fused systems often relies on intramolecular cyclization strategies or cycloaddition reactions. For example, tandem ylide formation followed by an asymmetric [4+3]-cycloaddition has been used to create chiral dihydro-1,3-dioxepines, which are seven-membered fused ring systems. nih.gov
Evaluation of Substituent Effects on Chemical Properties and Reactivity
The introduction of substituents on the dioxane ring or its appendages has profound effects on the molecule's conformation, stability, and reactivity.
Conformational Effects: The 1,3-dioxane ring exists in a stable chair conformation. Substituents at positions C4, C5, and C6 generally prefer an equatorial orientation to minimize steric interactions. thieme-connect.deacs.org For the parent compound, m-dioxane, 4-(p-methoxyphenyl)-5-methyl-, both the large p-methoxyphenyl group at C4 and the methyl group at C5 are expected to reside in equatorial positions in the lowest energy conformation. The presence of bulky groups can lead to anancomeric structures, where the ring is "locked" in a single conformation due to a high energy barrier for ring inversion. researchgate.net
Electronic Effects: The electronic nature of substituents on the 4-aryl moiety significantly impacts the molecule's properties. Electron-donating groups, such as the p-methoxy group, increase the electron density of the aromatic ring. This has been shown to affect the reactivity in acetal formation, where electron-donating groups on the parent aldehyde tend to deactivate the reaction. thieme-connect.de In studies of related 4-aryl heterocycles, the presence of electron-donating substituents on the aryl ring was found to decrease photodecomposition quantum yields, enhancing the photostability of the molecule compared to analogues with electron-withdrawing groups. nih.gov This suggests that derivatization of the p-methoxyphenyl ring could be used to tune the photochemical properties of the dioxane system.
Table 4: Predicted Substituent Effects on Properties
| Modification | Substituent Type | Predicted Effect on Property |
|---|---|---|
| Derivatization of p-Methoxyphenyl Moiety | Electron-Withdrawing Group (e.g., -NO₂) | Decreased photostability; increased rate of acid-catalyzed acetal formation. |
| Derivatization of p-Methoxyphenyl Moiety | Electron-Donating Group (e.g., -NMe₂) | Increased photostability; decreased rate of acid-catalyzed acetal formation. |
| Alterations to Dioxane Ring | Bulky C5-substituent | Increased conformational rigidity (anancomeric structure). |
Purification and Isolation Techniques in 1,3 Dioxane Chemistry
Chromatographic Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are fundamental to the purification of 4-(p-methoxyphenyl)-5-methyl-m-dioxane, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
Column Chromatography: This is a widely used method for the purification of 1,3-dioxane (B1201747) derivatives. A typical procedure involves the use of a silica (B1680970) gel stationary phase. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity. For compounds of similar polarity, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. For instance, a common mobile phase combination is a mixture of ethyl acetate (B1210297) and hexanes. The separation is monitored by thin-layer chromatography (TLC) to collect the fractions containing the purified product.
| Parameter | Description |
| Stationary Phase | Silica gel (typically 100-200 or 230-400 mesh) |
| Mobile Phase | Gradient of ethyl acetate in hexanes |
| Elution | Fractions are collected and analyzed by TLC |
| Visualization | UV lamp (254 nm) and/or chemical staining agents |
High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, HPLC is the method of choice. It offers superior resolution and efficiency compared to column chromatography. The selection of the column (e.g., normal-phase or reverse-phase) and the mobile phase is crucial and depends on the specific isomers of the dioxane being separated.
Crystallization and Recrystallization Techniques
Crystallization is a powerful technique for purifying solid organic compounds. For 4-(p-methoxyphenyl)-5-methyl-m-dioxane, if it is obtained as a solid, recrystallization can be an effective final purification step. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the dioxane derivative decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents for the recrystallization of organic compounds include ethanol (B145695), methanol, ethyl acetate, and hexane (B92381), or mixtures thereof. The purity of the resulting crystals is often significantly higher than that of the crude material.
Solvent Extraction and Work-up Procedures
Following the synthesis of 4-(p-methoxyphenyl)-5-methyl-m-dioxane, a standard work-up procedure is employed to isolate the crude product from the reaction mixture. This typically involves quenching the reaction, followed by solvent extraction.
The reaction mixture is often treated with an aqueous solution to stop the reaction and dissolve inorganic salts. The product is then extracted into an immiscible organic solvent, such as ethyl acetate or dichloromethane (B109758). The organic layer is subsequently washed with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities. Finally, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
| Step | Purpose | Common Reagents |
| Quenching | To stop the chemical reaction. | Water, saturated aqueous ammonium (B1175870) chloride |
| Extraction | To transfer the product from the aqueous phase to an organic phase. | Ethyl acetate, dichloromethane |
| Washing | To remove water-soluble impurities. | Water, brine |
| Drying | To remove residual water from the organic phase. | Anhydrous sodium sulfate, anhydrous magnesium sulfate |
| Concentration | To remove the solvent and isolate the crude product. | Rotary evaporator |
Assessment of Purity
The purity of the isolated 4-(p-methoxyphenyl)-5-methyl-m-dioxane must be rigorously assessed to confirm the success of the purification process. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the compound. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. The integration of the proton signals can also provide a quantitative measure of purity when compared to an internal standard.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly sensitive method for determining the purity of a sample. A pure compound should ideally show a single peak under specific chromatographic conditions. The area of the peak is proportional to the concentration of the compound, and the presence of other peaks indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and the characterization of any co-eluting impurities.
| Technique | Information Provided |
| NMR Spectroscopy | Structural confirmation and detection of impurities with different chemical structures. |
| HPLC | Quantitative assessment of purity and detection of non-volatile impurities. |
| GC-MS | Identification of volatile impurities and confirmation of molecular weight. |
Through the systematic application of these purification and analytical techniques, 4-(p-methoxyphenyl)-5-methyl-m-dioxane can be obtained in a highly pure form, suitable for its intended scientific and research applications.
Future Research Directions in the Chemistry of M Dioxane, 4 P Methoxyphenyl 5 Methyl
Exploration of Novel Synthetic Pathways
The traditional synthesis of 1,3-dioxanes typically involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For m-dioxane, 4-(p-methoxyphenyl)-5-methyl-, this would involve the reaction of 1-(p-methoxyphenyl)-2-methyl-1,3-propanediol with formaldehyde (B43269). Future research should aim to develop more advanced and efficient synthetic methodologies.
Catalytic Asymmetric Synthesis: A significant area for exploration is the development of catalytic asymmetric methods to control the stereochemistry at the C4 and C5 positions. The Prins reaction, an acid-catalyzed reaction between an alkene and an aldehyde, offers a promising route to substituted 1,3-dioxanes. nih.gov Future work could focus on developing chiral catalysts, such as confined imino-imidodiphosphate (iIDP) Brønsted acids, to achieve high enantioselectivity in the synthesis of specific stereoisomers of 4-(p-methoxyphenyl)-5-methyl-m-dioxane. nih.gov This would be invaluable for studying the stereochemical aspects of its reactivity and potential applications.
Enzyme-Catalyzed Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Research into identifying or engineering enzymes, such as acetalases or related hydrolases operating in reverse, could provide a novel and environmentally benign pathway to this and other substituted m-dioxanes.
Flow Chemistry Approaches: The use of continuous flow reactors could offer significant advantages in terms of reaction control, safety, and scalability. Future studies could explore the optimization of the acetalization reaction in a flow system, potentially allowing for rapid synthesis and purification.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic Asymmetric Synthesis | Enantiomeric control, access to specific stereoisomers | Development of novel chiral catalysts (e.g., Lewis acids, Brønsted acids) |
| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, optimization of reaction media |
| Flow Chemistry | Improved reaction control, scalability, enhanced safety | Reactor design, optimization of reaction parameters (temperature, pressure, catalyst loading) |
Deeper Mechanistic Insights into Complex Transformations
A thorough understanding of the reaction mechanisms involving m-dioxane, 4-(p-methoxyphenyl)-5-methyl- is crucial for predicting its behavior and designing new applications.
Acid-Catalyzed Hydrolysis: While the general mechanism of acid-catalyzed acetal (B89532) hydrolysis is well-established, the influence of the p-methoxyphenyl and methyl substituents on the reaction rate and pathway warrants detailed investigation. viu.calibretexts.org Future studies could employ kinetic experiments under various conditions (pH, temperature, solvent) to dissect the electronic and steric effects of these substituents on the stability of key intermediates, such as oxocarbenium ions. Isotope labeling studies could further elucidate the fine details of the mechanism. researchgate.net
Ring-Opening and Rearrangement Reactions: Beyond simple hydrolysis, the potential for more complex, catalyst-mediated ring-opening and rearrangement reactions should be explored. For instance, Lewis acid catalysis could induce selective cleavage of one of the C-O bonds, leading to functionalized intermediates that could be trapped with various nucleophiles. Understanding the regioselectivity and stereoselectivity of such transformations would be a key research objective.
Table 2: Mechanistic Studies on Key Transformations
| Reaction Type | Key Mechanistic Questions | Proposed Investigative Techniques |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Influence of substituents on reaction kinetics and transition state stability. | Kinetic studies, Hammett analysis, solvent isotope effects, computational modeling. viu.calibretexts.org |
| Ring-Opening Reactions | Regioselectivity and stereoselectivity of ring cleavage with different catalysts and nucleophiles. | Product analysis (NMR, MS), in-situ reaction monitoring, trapping experiments. |
| Rearrangement Reactions | Identification of potential rearrangement pathways and the structures of resulting products. | Isotope labeling studies, advanced spectroscopic characterization of products and intermediates. |
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work.
Conformational Analysis: The 1,3-dioxane (B1201747) ring can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.net The conformational preferences of m-dioxane, 4-(p-methoxyphenyl)-5-methyl- will be influenced by the steric and electronic interactions of the substituents. High-level quantum-chemical calculations, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, can be employed to determine the relative energies of different conformers and the barriers to interconversion. researchgate.netscispace.com These theoretical predictions can be validated by experimental techniques like NMR spectroscopy.
Reaction Pathway Modeling: Computational modeling can be used to map the potential energy surfaces of reactions involving this m-dioxane derivative. This includes locating transition states and calculating activation energies for processes like hydrolysis and ring-opening. scispace.com Such studies can provide a detailed, atomistic understanding of the reaction mechanisms and explain the observed reactivity and selectivity.
Predicting Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm the structure and conformation of the molecule and its reaction products.
Table 3: Computational Approaches for Predictive Chemistry
| Computational Method | Research Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies. researchgate.netscispace.com | Geometries, relative energies, vibrational frequencies, NMR parameters. nih.gov |
| Møller-Plesset Perturbation Theory (MP2) | More accurate energy calculations for key structures. | Electronic energies, reaction barriers. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Mapping reaction pathways. | Minimum energy paths connecting reactants, transition states, and products. |
Design and Synthesis of New Structural Analogues for Fundamental Studies
The synthesis of new structural analogues of m-dioxane, 4-(p-methoxyphenyl)-5-methyl- can provide valuable insights into structure-property and structure-reactivity relationships.
Analogues with Modified Substituents: A systematic variation of the substituents at the C4 and C5 positions would allow for a detailed investigation of their electronic and steric effects. For example, replacing the p-methoxyphenyl group with other substituted aryl groups (e.g., electron-donating or electron-withdrawing groups) would enable a Hammett-type analysis of reaction rates. Similarly, varying the size of the alkyl group at the C5 position would probe the steric influences on reactivity and conformational preference.
Chiral Auxiliaries: Chiral 1,3-dioxanes have been successfully employed as chiral auxiliaries in asymmetric synthesis. sfu.cawikipedia.orgrsc.org Future research could explore the potential of enantiomerically pure forms of m-dioxane, 4-(p-methoxyphenyl)-5-methyl- and its analogues as chiral auxiliaries to control the stereochemistry of various chemical transformations.
Functionalized Analogues for Probing Interactions: The introduction of functional groups that can act as reporters (e.g., fluorescent tags) or reactive handles would create molecular probes for studying interactions with other molecules or surfaces.
Table 4: Design of Structural Analogues for Fundamental Studies
| Analogue Type | Purpose of Study | Potential Synthetic Approach |
|---|---|---|
| Varied C4-Aryl and C5-Alkyl Substituents | Investigate electronic and steric effects on reactivity and conformation. | Acetalization of appropriately substituted 1,3-diols with formaldehyde. |
| Enantiomerically Pure Dioxanes | Application as chiral auxiliaries in asymmetric synthesis. sfu.cawikipedia.orgrsc.org | Asymmetric synthesis or resolution of the precursor diol. |
| Functionalized Dioxanes | Development of molecular probes for interaction studies. | Synthesis from functionalized starting materials or post-synthetic modification. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
